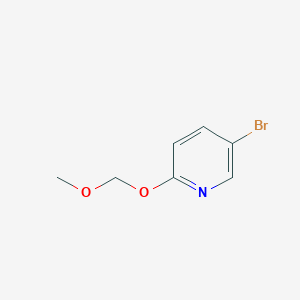

5-Bromo-2-(methoxymethoxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(methoxymethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-5-11-7-3-2-6(8)4-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJXQBUMQGSMKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745073 | |

| Record name | 5-Bromo-2-(methoxymethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247189-74-8 | |

| Record name | 5-Bromo-2-(methoxymethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Bromo-2-(methoxymethoxy)pyridine: A Versatile Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Protected Pyridone

In the landscape of medicinal chemistry and complex molecule synthesis, pyridinyl scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2] 5-Bromo-2-(methoxymethoxy)pyridine emerges as a strategically valuable building block, designed for precision and versatility in multi-step synthetic routes. Its structure incorporates two key features: a bromine atom at the 5-position, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, and a methoxymethyl (MOM) ether at the 2-position. The MOM group acts as a stable, acid-labile protecting group for the corresponding pyridin-2-one tautomer, preventing unwanted side reactions and enabling selective chemical manipulations at other sites on the pyridine ring. This guide provides an in-depth examination of the chemical properties, synthesis, and reactivity of this compound, offering a technical resource for its effective application in research and development.

Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| CAS Number | 247189-74-8; 886980-61-6 | [3][4][5] |

| Molecular Formula | C₇H₈BrNO₂ | [5][6] |

| Molecular Weight | 218.05 g/mol | [5][6] |

| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid | General Knowledge |

| Solubility | Soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate) | General Knowledge |

Spectroscopic Profile (Expected):

-

¹H NMR: Protons on the pyridine ring would appear in the aromatic region, with shifts influenced by the bromo and MOM-ether substituents. The MOM group itself would show two characteristic signals: a singlet for the methoxy protons (~3.5 ppm) and a singlet for the methylene protons (~5.4 ppm).

-

¹³C NMR: The spectrum would display seven distinct carbon signals, including those of the pyridine ring and the two carbons of the MOM group.

-

Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks, with approximately equal intensity, confirming the presence of a single bromine atom.

Synthesis and Purification: The Logic of Protection

The most logical and common synthetic route to this compound involves the protection of the hydroxyl group of 5-bromopyridin-2-ol (which exists in tautomeric equilibrium with 5-bromopyridin-2(1H)-one). The MOM group is an ideal choice for this transformation due to its stability under a wide range of conditions, including those employed in organometallic reactions, and its straightforward removal under acidic conditions.

Sources

5-Bromo-2-(methoxymethoxy)pyridine CAS number 886980-61-6

An In-depth Technical Guide to 5-Bromo-2-(methoxymethoxy)pyridine

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS No. 886980-61-6) is a strategically functionalized pyridine derivative that has emerged as a valuable intermediate in modern organic synthesis.[1][2] Its architecture, featuring a reactive bromine atom and a protected hydroxyl group on a pyridine scaffold, offers chemists a versatile platform for constructing complex molecular architectures. The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals, while the bromine atom serves as a synthetic handle for a wide array of cross-coupling reactions.[1][3]

The key to this molecule's utility lies in the methoxymethyl (MOM) ether, which serves as a protecting group for the hydroxyl function of the parent compound, 6-bromopyridin-3-ol. This protection strategy prevents the acidic proton of the hydroxyl group from interfering with organometallic reagents or basic conditions used in subsequent transformations, thereby enabling a broader range of chemical manipulations at other positions of the ring.[4][5] This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this important building block for researchers in drug discovery and materials science.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, purification, and characterization.

| Property | Value | Reference(s) |

| CAS Number | 886980-61-6 | [6] |

| Molecular Formula | C₇H₈BrNO₂ | [6] |

| Molecular Weight | 218.05 g/mol | [6] |

| Synonyms | 2-Bromo-5-(methoxymethoxy)pyridine | [6] |

| Physical Form | Liquid | |

| Storage Temperature | Room Temperature | |

| InChI Key | KUSXPMKNOAIBPY-UHFFFAOYSA-N |

The Strategic Role of the Methoxymethyl (MOM) Protecting Group

In organic synthesis, protecting groups are temporary modifications to a functional group that prevent it from reacting under a specific set of conditions.[4] The methoxymethyl (MOM) ether is a classic choice for protecting alcohols and phenols due to its favorable stability profile.

Causality Behind Protection: The parent compound, 6-bromopyridin-3-ol, possesses an acidic hydroxyl proton. This proton would be readily deprotonated by strong bases (like those used in Buchwald-Hartwig aminations) or would quench organometallic reagents (used in Suzuki couplings or Grignard reactions), leading to undesired side reactions or complete reaction failure. The MOM group forms an acetal with the hydroxyl group, masking its acidic nature.[4][5]

Stability Profile:

-

Stable: The MOM group is robust under basic, nucleophilic, and many oxidative and reductive conditions.[5]

-

Labile: It is readily cleaved under acidic conditions (both Brønsted and Lewis acids).[5][7]

This stability profile is ideal, as it allows for a wide range of transformations to be performed on the bromopyridine core, after which the protecting group can be selectively removed to reveal the hydroxyl group for further functionalization.

Synthesis and Purification

The synthesis of this compound is typically achieved through the protection of commercially available 6-bromopyridin-3-ol. The reaction involves the formation of an ether linkage using chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base.

Caption: Synthesis of the target compound via MOM protection.

Experimental Protocol: MOM Protection

Caution: Chloromethyl methyl ether is a potent carcinogen and should be handled with extreme care in a certified chemical fume hood using appropriate personal protective equipment (PPE).[7]

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-bromopyridin-3-ol (1.0 equiv.) and dissolve in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 equiv.), dropwise.[7] Alternatively, a strong base like sodium hydride (NaH) (1.2 equiv.) can be used, in which case the alcohol is deprotonated first before the addition of the electrophile.[5]

-

MOM-Cl Addition: Add chloromethyl methyl ether (MOM-Cl) (1.2 equiv.) dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure liquid product.

Reactivity and Key Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions and metal-halogen exchange.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds.[8] It couples the aryl bromide with an organoboron species (boronic acid or ester) in the presence of a palladium catalyst and a base.[3][8] This reaction is highly valued for its tolerance of a wide range of functional groups.

Caption: General scheme for the Suzuki-Miyaura reaction.

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %).[3][9]

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).[8][9]

-

Reaction: Heat the mixture with stirring (typically 80-100 °C) for 4-16 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals.[10][11] The reaction couples the aryl bromide with a primary or secondary amine.[12]

Caption: General scheme for the Buchwald-Hartwig amination.

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol %), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv.).

-

Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. The filtrate is concentrated, and the resulting crude material is purified by column chromatography.

Deprotection of the MOM Group

After performing the desired modifications at the 5-position, the MOM group can be efficiently removed to unmask the hydroxyl group, making it available for subsequent reactions like etherification or esterification.

Caption: Cleavage of the MOM ether to reveal the hydroxyl group.

-

Reaction Setup: Dissolve the MOM-protected pyridine substrate (1.0 equiv.) in a suitable solvent such as methanol, ethanol, or DCM.[4]

-

Acid Addition: Add a strong acid. Common conditions include concentrated hydrochloric acid (HCl) in methanol or trifluoroacetic acid (TFA) in DCM.[4] The reaction is typically run at room temperature.

-

Reaction: Stir the solution for 1-12 hours, monitoring the disappearance of the starting material by TLC.

-

Work-up: Once complete, carefully neutralize the reaction with a base (e.g., saturated aqueous NaHCO₃). Extract the product with an appropriate organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product, which can be further purified if necessary.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related compound 5-Bromo-2-methoxypyridine provides guidance.[13][14]

-

Hazards: Assumed to be a skin, eye, and respiratory tract irritant.[13][15]

-

Handling: Use in a well-ventilated chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[13][14]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[13]

Always consult the specific SDS for all reagents used in any protocol before commencing work.

Conclusion

This compound stands out as a highly functional and synthetically tractable building block. The orthogonal reactivity of the C-Br bond and the MOM-protected hydroxyl group allows for sequential, controlled modifications of the pyridine scaffold. Its utility in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it an invaluable tool for medicinal chemists and materials scientists aiming to construct novel, high-value molecules.

References

-

Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl . ACS Omega - ACS Publications. [Link]

-

MOM Protecting Group: MOM Protection & Deprotection Mechanism . Total Synthesis. [Link]

-

Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf) . RSC Publishing. [Link]

-

5-Bromo-2-methoxypyridine | C6H6BrNO | CID 2734895 . PubChem. [Link]

-

Methoxymethyl ether . Wikipedia. [Link]

-

The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. | Request PDF . ResearchGate. [Link]

-

MOM Ethers . Organic Chemistry Portal. [Link]

-

Buchwald–Hartwig amination . Wikipedia. [Link]

-

METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP . AdiChemistry. [Link]

-

Protecting Groups For Alcohols . Master Organic Chemistry. [Link]

-

Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

-

MOM Deprotection . Reddit. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . MDPI. [Link]

-

Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange . Semantic Scholar. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

-

(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . ResearchGate. [Link]

-

Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate . PMC - NIH. [Link]

-

Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . Beilstein Journals. [Link]

-

Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange . ResearchGate. [Link]

-

2 Methoxy 5 Bromo Pyridine 4 Carbaldehyde at ₹ 142000/kg . IndiaMART. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. adichemistry.com [adichemistry.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. 5-Bromo-2-methoxypyridine | C6H6BrNO | CID 2734895 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis of 5-Bromo-2-(methoxymethoxy)pyridine

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-(methoxymethoxy)pyridine

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecular architectures for biologically active compounds. This guide provides a comprehensive, in-depth technical overview of its synthesis, focusing on the strategic protection of 5-bromo-2-hydroxypyridine using a methoxymethyl (MOM) ether. Authored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, mechanistic rationale, and critical safety considerations. It includes a field-tested experimental protocol, detailed characterization data, and expert insights to ensure reproducible, high-yield synthesis.

Strategic Imperatives in the Synthesis

The is fundamentally an exercise in selective functional group protection. The starting material, 5-bromo-2-hydroxypyridine, exists in tautomeric equilibrium with its pyridone form. The presence of the acidic hydroxyl/amide proton complicates its use in subsequent reactions, particularly those involving organometallics or strong bases. Therefore, protection of this group is a critical first step.

The Rationale for Choosing the Methoxymethyl (MOM) Protecting Group

The methoxymethyl (MOM) ether is an ideal choice for protecting the hydroxyl group in this context for several reasons:

-

Robust Stability: MOM ethers are stable across a wide range of reaction conditions, including exposure to strong bases (e.g., organolithium reagents, Grignard reagents), nucleophiles, and many oxidizing and reducing agents.[1][2][3] This stability is crucial for downstream functionalization of the pyridine ring.

-

Mild Installation: The MOM group can be introduced under relatively mild conditions, typically using chloromethyl methyl ether (MOM-Cl) and a suitable base, which prevents degradation of the sensitive pyridine core.[1][4]

-

Orthogonal Deprotection: The MOM group is an acetal and can be readily cleaved under acidic conditions (acid-catalyzed hydrolysis), which are often orthogonal to the conditions used to remove other common protecting groups.[1][4][5] This allows for selective deprotection in complex, multi-step syntheses.

Mechanistic Deep Dive: The Protection Reaction

The formation of the MOM ether proceeds via a nucleophilic substitution reaction. The choice of base dictates the precise mechanistic pathway.

-

Pathway A (Strong Base): Using a strong, non-nucleophilic base like sodium hydride (NaH), the pyridinol oxygen is first deprotonated to form a highly nucleophilic pyridinolate anion. This anion then attacks the electrophilic carbon of MOM-Cl in a classic SN2 reaction to form the desired product.[2][5] This method is highly efficient but requires strictly anhydrous conditions.

-

Pathway B (Weaker Base): With a hindered amine base such as N,N-diisopropylethylamine (DIPEA), the reaction likely proceeds through initial nucleophilic attack of the neutral hydroxyl group on MOM-Cl.[4][5] The lone pairs on the ether oxygen of MOM-Cl assist in displacing the chloride, forming a reactive oxonium ion intermediate which is then captured by the alcohol.[5] DIPEA then neutralizes the generated HCl. This pathway is often preferred for its operational simplicity.

Below is a generalized diagram illustrating the reaction.

Caption: General reaction scheme for MOM protection.

Critical Safety Protocol: Handling Chloromethyl Methyl Ether (MOM-Cl)

WARNING: Chloromethyl methyl ether (MOM-Cl) is a highly toxic, volatile, and flammable liquid.[6][7] It is classified as a potent human carcinogen because it is a powerful alkylating agent capable of modifying DNA.[4] All handling must be performed with extreme caution.

-

Engineering Controls: All work must be conducted within a certified chemical fume hood with high airflow to prevent inhalation of vapors.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate).[6]

-

Spill & Waste Management: Have a spill kit readily available containing non-combustible absorbent materials.[9] All waste contaminated with MOM-Cl must be disposed of as hazardous waste according to institutional guidelines.

-

Quenching: Any residual MOM-Cl in the reaction vessel or on equipment should be quenched carefully with a solution of aqueous ammonia.

Detailed Experimental Protocol

This protocol describes the using sodium hydride as the base.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 5-Bromo-2-hydroxypyridine | C₅H₄BrNO | 173.99 | 5.00 g | 28.7 | Starting Material |

| Sodium Hydride (60% disp. in oil) | NaH | 24.00 | 1.26 g | 31.6 | Base |

| Chloromethyl methyl ether (MOM-Cl) | C₂H₅ClO | 80.51 | 2.9 mL | 31.6 | Protecting Agent |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - | Solvent |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~50 mL | - | Quenching Agent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | Extraction Solvent |

| Brine | NaCl | 58.44 | ~50 mL | - | Washing Agent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying Agent |

Step-by-Step Synthesis Workflow

Caption: Step-by-step experimental workflow diagram.

-

Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add sodium hydride (60% dispersion in mineral oil). Wash the NaH three times with anhydrous hexanes to remove the oil, decanting the hexanes carefully each time under argon.

-

Reaction Setup: Suspend the washed NaH in anhydrous THF (50 mL) and cool the slurry to 0 °C in an ice-water bath.

-

Substrate Addition: In a separate flask, dissolve the 5-bromo-2-hydroxypyridine in anhydrous THF (50 mL). Add this solution dropwise to the NaH slurry via an addition funnel over 20 minutes, ensuring the internal temperature remains below 5 °C. Hydrogen gas will evolve.

-

Alkoxide Formation: Stir the resulting mixture at 0 °C for an additional 30 minutes after the addition is complete to ensure full formation of the sodium pyridinolate salt.

-

MOM Protection: Add chloromethyl methyl ether (MOM-Cl) dropwise to the reaction mixture at 0 °C. A white precipitate (NaCl) will form.

-

Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

-

Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a clear liquid.

Product Characterization and Quality Control

Thorough characterization is essential to confirm the structure and purity of the final product. The following data are representative for this compound (CAS 886980-61-6).[10]

| Analysis | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.25 (d, J=2.5 Hz, 1H), 7.60 (dd, J=8.7, 2.5 Hz, 1H), 6.75 (d, J=8.7 Hz, 1H), 5.30 (s, 2H), 3.50 (s, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 159.0, 149.8, 142.0, 115.5, 112.0, 94.5, 56.5 |

| Mass Spec. (EI) | m/z (relative intensity): 219/217 ([M]⁺, Br isotope pattern), 189/187, 159/157, 45 |

| Appearance | Colorless to pale yellow liquid |

Field Insights & Troubleshooting

-

Incomplete Reaction: If TLC analysis shows significant remaining starting material, the NaH may have been passivated or insufficient. Ensure all reagents and solvents are scrupulously dry. An additional equivalent of NaH and MOM-Cl can be added if necessary.

-

Low Yield: Poor recovery can result from hydrolysis of the product during work-up. Ensure the quenching and washing steps are performed efficiently without prolonged exposure to the aqueous phase.

-

Purification Issues: The product has moderate polarity. A shallow gradient during column chromatography (e.g., starting with 100% hexanes and slowly increasing the ethyl acetate percentage) is recommended for optimal separation from nonpolar impurities.

Conclusion

The via MOM protection of 5-bromo-2-hydroxypyridine is a reliable and scalable process. The success of this synthesis hinges on a clear understanding of the reaction mechanism, meticulous execution of anhydrous techniques, and an unwavering commitment to safety protocols, particularly concerning the handling of the carcinogenic reagent MOM-Cl. This guide provides the foundational knowledge and practical steps necessary for researchers to confidently and safely produce this valuable synthetic intermediate for applications in drug discovery and development.

References

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

-

Grokipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

-

Loba Chemie. (2016). CHLOROMETHYL METHYL ETHER FOR SYNTHESIS MSDS. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). CHLOROMETHYL METHYL ETHER HAZARD SUMMARY. Retrieved from [Link]

-

Albert Einstein College of Medicine. (n.d.). Methyl Chlormethyl Ether Awareness Training. Retrieved from [Link]

-

AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

-

YouTube. (2022). MOM Protecting Group Addition | Organic Chemistry. Retrieved from [Link]

-

Fujioka, H., et al. (n.d.). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]

-

Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 5-Bromo-2-(4-methoxyphenoxy)-pyrimidine (1). Retrieved from [Link]

-

Mintas, M., et al. (n.d.). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. PMC - NIH. Retrieved from [Link]

-

Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC - NIH. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]

- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. adichemistry.com [adichemistry.com]

- 3. MOM Ethers [organic-chemistry.org]

- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. westliberty.edu [westliberty.edu]

- 7. lobachemie.com [lobachemie.com]

- 8. nj.gov [nj.gov]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. guidechem.com [guidechem.com]

An In-depth Technical Guide to 5-Bromo-2-(methoxymethoxy)pyridine: Molecular Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-Bromo-2-(methoxymethoxy)pyridine, a heterocyclic building block with significant potential in synthetic organic chemistry and drug discovery. We will delve into its molecular architecture, predictable reactivity, a robust synthesis protocol, and its strategic applications, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine derivative with the chemical formula C₇H₈BrNO₂ and a molecular weight of 218.05 g/mol .[1] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a methoxymethoxy group at the 2-position.

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrNO₂ | [1] |

| Molecular Weight | 218.05 g/mol | [1] |

| CAS Number | 247189-74-8 | [2] |

| Canonical SMILES | COC1=NC=C(C=C1)Br | [3] |

| InChI Key | XADICJHFELMBGX-UHFFFAOYSA-N | [4] |

The strategic placement of these functional groups dictates the molecule's reactivity. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.[5] The methoxymethoxy (MOM) group is a common protecting group for hydroxyl functionalities, which can be selectively removed under specific acidic conditions. The pyridine ring itself is an electron-deficient aromatic system, and the electronic properties of the substituents further influence its reactivity in electrophilic and nucleophilic substitution reactions.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2,5-dibromopyridine. This protocol is designed for reliability and scalability in a laboratory setting.

Step 1: Synthesis of 5-Bromo-2-hydroxypyridine

The initial step involves the selective hydrolysis of one of the bromine atoms in 2,5-dibromopyridine. This reaction is typically carried out in the presence of a strong base, such as sodium hydroxide, in an aqueous medium.

Protocol:

-

To a solution of 2,5-dibromopyridine (1 equivalent) in a suitable solvent such as dioxane or water, add a solution of sodium hydroxide (1.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-2-hydroxypyridine.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Protection of the Hydroxyl Group with a Methoxymethyl (MOM) Group

The second step involves the protection of the hydroxyl group of 5-Bromo-2-hydroxypyridine as a methoxymethyl ether.

Protocol:

-

Dissolve 5-Bromo-2-hydroxypyridine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution.

-

Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 equivalents) to the reaction mixture. Caution: MOM-Cl is a carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by column chromatography on silica gel.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.3 ppm (d, J ≈ 2.5 Hz, 1H): Proton at the 6-position (adjacent to the nitrogen and ortho to the bromine).

-

δ ~7.7 ppm (dd, J ≈ 8.5, 2.5 Hz, 1H): Proton at the 4-position (between the bromine and the MOM-ether).

-

δ ~6.8 ppm (d, J ≈ 8.5 Hz, 1H): Proton at the 3-position (adjacent to the MOM-ether).

-

δ ~5.4 ppm (s, 2H): Methylene protons of the methoxymethyl group (-O-CH₂-O-).

-

δ ~3.5 ppm (s, 3H): Methyl protons of the methoxymethyl group (-O-CH₃).

¹³C NMR (100 MHz, CDCl₃):

-

δ ~160 ppm: Carbon at the 2-position (attached to the MOM-ether).

-

δ ~150 ppm: Carbon at the 6-position.

-

δ ~142 ppm: Carbon at the 4-position.

-

δ ~115 ppm: Carbon at the 3-position.

-

δ ~110 ppm: Carbon at the 5-position (attached to bromine).

-

δ ~95 ppm: Methylene carbon of the methoxymethyl group.

-

δ ~56 ppm: Methyl carbon of the methoxymethyl group.

Infrared (IR) Spectroscopy:

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~2950-2850 cm⁻¹: C-H stretching of the methoxymethyl group.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1150-1050 cm⁻¹: C-O stretching vibrations of the ether linkages.

-

~800-700 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS):

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The expected molecular ion peaks would be at m/z 217 and 219.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[8][9]

-

Cross-Coupling Reactions: The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[5] This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of a wide array of molecular scaffolds.

-

Protecting Group Strategy: The MOM group serves as a stable protecting group for the hydroxyl functionality at the 2-position, which can be readily deprotected under mild acidic conditions. This orthogonality allows for selective manipulation of other functional groups within the molecule without affecting the hydroxyl group until its regeneration is desired.

-

Synthesis of Biologically Active Molecules: Pyridine derivatives are prevalent in many biologically active compounds. The functional handles on this compound make it an attractive starting material for the synthesis of novel drug candidates. For instance, substituted pyridines are known to exhibit a wide range of biological activities, including acting as inhibitors of various enzymes.[9]

Caption: Applications of this compound in synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on the safety data for the closely related 5-Bromo-2-methoxypyridine, it is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[10][11][12]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[12]

In case of exposure, follow standard first-aid procedures. For skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation or other symptoms persist.[12]

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its well-defined molecular structure, featuring a strategically placed bromine atom and a stable protecting group, provides chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

PubChem. 5-Bromo-2-methoxypyridine | C6H6BrNO | CID 2734895. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. [Link]

-

National Institutes of Health. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC. [Link]

-

IndiaMART. 2 Methoxy 5 Bromo Pyridine 4 Carbaldehyde at ₹ 142000/kg. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 247189-74-8 [m.chemicalbook.com]

- 3. 5-Bromo-2-methoxypyridine | C6H6BrNO | CID 2734895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-溴-2-甲氧基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-BROMO-5-METHOXYPYRIDINE(105170-27-2) 1H NMR spectrum [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. jocpr.com [jocpr.com]

- 10. echemi.com [echemi.com]

- 11. 5-溴-2-甲氧基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Bromo-2-(methoxymethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(methoxymethoxy)pyridine is a halogenated and protected pyridine derivative of significant interest in synthetic organic chemistry. Its bifunctional nature, featuring a reactive bromine atom and a stable yet readily cleavable methoxymethyl (MOM) ether protecting group, positions it as a versatile building block for the synthesis of complex molecular architectures. The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, and the strategic placement of the bromine atom at the 5-position allows for its elaboration through a variety of cross-coupling reactions. The MOM group at the 2-position provides a stable protecting group for the hydroxyl functionality, which can be unveiled under specific acidic conditions, allowing for sequential and site-selective modifications. This guide provides a comprehensive overview of the physical properties, synthesis, spectroscopic characterization, and reactivity of this compound, offering valuable insights for its application in research and development.

Chemical and Physical Properties

The physical properties of this compound are not extensively reported in the literature. The data presented below is a combination of information from chemical suppliers and predicted values. It is recommended to handle the compound as a liquid or low-melting solid that may require refrigerated storage.

| Property | Value | Source |

| CAS Number | 247189-74-8, 886980-61-6 | [1][2] |

| Molecular Formula | C₇H₈BrNO₂ | [1][2] |

| Molecular Weight | 218.05 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid (Predicted/Observed) | Supplier Data |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, EtOAc) | Inferred |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The most common synthetic route to this compound involves the protection of the hydroxyl group of 2-bromo-5-hydroxypyridine with a methoxymethyl (MOM) group. This is typically achieved by reacting the starting material with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base.

Experimental Protocol: Methoxymethyl (MOM) Protection of 2-Bromo-5-hydroxypyridine

This protocol is a representative procedure based on standard methods for the MOM protection of phenols and alcohols.

Materials:

-

2-Bromo-5-hydroxypyridine

-

Chloromethyl methyl ether (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-hydroxypyridine (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂).

-

Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.) to the solution and stir for 10 minutes at room temperature.

-

Addition of MOM-Cl: Cool the reaction mixture to 0 °C in an ice bath. Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 - 1.5 eq.) dropwise. Caution: MOM-Cl is a carcinogen and should be handled with extreme care in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a pure compound.

Figure 1: General workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the methoxymethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.3 | d | H-6 |

| ~7.8 | dd | H-4 |

| ~6.8 | d | H-3 |

| ~5.4 | s | -O-CH₂-O- |

| ~3.5 | s | -O-CH₃ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show six distinct signals for the aromatic carbons and two signals for the methoxymethyl group.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 |

| ~150 | C-6 |

| ~142 | C-4 |

| ~115 | C-5 |

| ~112 | C-3 |

| ~95 | -O-CH₂-O- |

| ~56 | -O-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic) |

| 1600-1450 | C=C and C=N stretching (pyridine ring) |

| 1150-1050 | C-O-C stretching (ether) |

| ~800 | C-Br stretching |

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 217 and 219. Fragmentation would likely involve the loss of the methoxymethyl group.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. Its reactivity is dominated by the two key functional groups: the bromine atom and the MOM-protected hydroxyl group.

Reactions at the Bromine Atom

The bromine atom at the 5-position of the pyridine ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron reagent. This is a widely used method to introduce aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, providing access to a wide range of substituted 5-aminopyridine derivatives.

-

Sonogashira Coupling: This reaction is used to introduce alkyne moieties, which can be further functionalized.

-

Heck Coupling: This reaction allows for the formation of carbon-carbon bonds with alkenes.

Figure 2: Key cross-coupling reactions of this compound.

Deprotection of the Methoxymethyl (MOM) Group

The MOM ether is a robust protecting group that is stable to a wide range of reaction conditions, including strongly basic and nucleophilic reagents. It can be selectively removed under acidic conditions to reveal the hydroxyl group, which can then be further functionalized. Common deprotection methods include treatment with acids such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a protic solvent.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Disclaimer: The safety information provided here is for guidance only. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of substituted pyridine derivatives for pharmaceutical and agrochemical research. Its utility stems from the orthogonal reactivity of the bromine atom in cross-coupling reactions and the stable, yet cleavable, MOM protecting group. While detailed experimental data on its physical properties and spectroscopic characterization are not widely published, its synthesis and reactivity can be reliably predicted based on well-established chemical principles. As with any chemical, proper safety precautions should be strictly followed during its handling and use.

References

-

Wikipedia. Methoxymethyl ether. [Link]

-

Beilstein Journals. Supporting Information. [Link]

-

Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

-

Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. [Link]

-

SpectraBase. 5-Bromo-2-methoxypyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

PMC - NIH. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. [Link]

-

PubChem. 5-Bromo-2-methoxypyridine. [Link]

-

MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

-

Kocienski, P. J. Protecting Groups. [Link]

-

The Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ResearchGate. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

PMC - NIH. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. [Link]

-

ResearchGate. FTIR spectrum for Pyridine. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. Remarkable effect of 2,2′-bipyridyl: Mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). [Link]

-

SpectraBase. 5-Bromo-2-methoxy-4-methylpyridine. [Link]

-

ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

-

Carl ROTH. Safety Data Sheet: Phenol red. [Link]

-

Reddit. Brainstorming a Buchwald-Hartwig coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Hoffman Fine Chemicals. CAS 446284-18-0 | 5-Bromo-2-methoxy-4-nitropyridine. [Link]

Sources

5-Bromo-2-(methoxymethoxy)pyridine safety and handling

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-(methoxymethoxy)pyridine

Introduction: A Proactive Approach to Safety

This compound (CAS No. 247189-74-8) is a halogenated pyridine derivative increasingly utilized as a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science research. Its structure, featuring a reactive bromine atom and a labile methoxymethyl (MOM) protecting group, makes it a versatile building block. However, these same features necessitate a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of standard warnings to provide a deeper, causality-driven framework for risk assessment and safe handling. Due to the limited publicly available, compound-specific toxicology data for this compound, our safety recommendations are grounded in a conservative, risk-based approach. This involves leveraging the known hazard profile of the closely related analogue, 5-Bromo-2-methoxypyridine (CAS No. 13472-85-0), and adhering to established best practices for handling potentially hazardous chemical intermediates. The core principle of this guide is that a thorough understanding of risk informs and validates every procedural step.

Section 1: Hazard Identification and Physicochemical Profile

A foundational step in safe handling is a complete understanding of the compound's identity and known hazards. While comprehensive toxicological data for this compound is not available, the data for its structural analogue, 5-Bromo-2-methoxypyridine, provides a crucial baseline for hazard assessment.[1][2] It must be assumed that the target compound presents, at a minimum, the same hazards.

Physicochemical Data

The physical properties of a compound influence its behavior in the laboratory, affecting factors from volatility to appropriate storage conditions.

| Property | This compound | 5-Bromo-2-methoxypyridine (Analogue) |

| CAS Number | 247189-74-8[3] | 13472-85-0 |

| Molecular Formula | C₇H₈BrNO₂[4] | C₆H₆BrNO |

| Molecular Weight | 218.05 g/mol [4] | 188.02 g/mol [5] |

| Boiling Point | No Data Available | 80 °C @ 12 mmHg |

| Density | No Data Available | 1.453 g/mL @ 25 °C |

| Flash Point | No Data Available | 96 °C (204.8 °F) - closed cup[6] |

GHS Hazard Classification (Based on Analogue Data)

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. The following classifications for 5-Bromo-2-methoxypyridine should be applied to this compound until specific data becomes available.[2][6]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2]

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][2][6]

Toxicological Profile: An Evidence Gap

Crucially, there is no specific data available regarding acute oral, dermal, or inhalation toxicity, carcinogenicity, mutagenicity, or reproductive toxicity for this compound.[1][7] This absence of evidence is not evidence of absence of harm. Therefore, this compound must be handled as a substance with unknown toxicological properties and treated with the highest degree of caution. All routes of exposure—inhalation, ingestion, and dermal contact—should be considered potentially harmful.

Risk Assessment Workflow

A self-validating safety protocol begins with a dynamic risk assessment before any experiment. This involves not just identifying hazards but evaluating the specific procedural risks and ensuring control measures are adequate.

Caption: A logical workflow for risk assessment before handling the compound.

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering solutions over personal protective equipment. The combination of both creates a robust barrier to exposure.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood.[8][9] This is non-negotiable. The rationale is twofold:

-

Inhalation Hazard Mitigation: The fume hood contains vapors and potential aerosols, protecting the user from respiratory irritation and exposure to a compound with unknown inhalation toxicity.[9]

-

Spill Containment: The hood provides a contained workspace, preventing the spread of material in the event of a spill.

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be selected to address the specific hazards of the compound.[10]

| PPE Category | Recommended Equipment | Rationale and Best Practices |

| Eye & Face Protection | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US).[1] A full-face shield worn over goggles is required when there is a significant risk of splashing. | Protects against splashes that can cause serious eye irritation. Standard safety glasses are insufficient.[11] |

| Hand Protection | Nitrile or neoprene gloves.[8] Avoid latex.[8] Double-gloving is recommended for neat transfers. | Provides a chemical-resistant barrier to prevent skin irritation.[1] Gloves must be inspected for tears before use and changed immediately upon known or suspected contact. Contaminated gloves should be removed using the proper technique to avoid skin exposure.[11] |

| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects skin on the arms and body from incidental contact and small splashes.[12] |

| Respiratory Protection | Not required if all work is conducted in a certified fume hood. A NIOSH-approved air-purifying respirator with an organic vapor cartridge may be necessary for emergency situations or spill cleanup outside of a fume hood.[1][12] | This is a secondary control measure. Reliance on respirators indicates a failure or inadequacy of engineering controls.[12] |

Section 3: Standard Operating Procedures for Safe Handling & Storage

Adherence to standardized protocols minimizes the risk of error and exposure.

Protocol for Weighing and Dispensing

-

Preparation: Don all required PPE before entering the designated work area.

-

Work Area: Confirm the chemical fume hood is operational (check airflow monitor). Place all necessary equipment (balance, spatulas, weigh paper, secondary container) inside the hood.

-

Dispensing: Retrieve the stock container of this compound. Open it only within the fume hood.

-

Transfer: Use a clean spatula to carefully transfer the approximate required amount to a tared weigh paper or vessel on the balance. Avoid generating dust or aerosols.

-

Sealing: Immediately and securely close the primary stock container.

-

Cleanup: Clean any minor residues from the spatula and balance using a solvent-dampened wipe (e.g., isopropanol). Dispose of the wipe and any contaminated weigh paper into the designated solid hazardous waste container.

-

Transport: Place the weighed sample into a sealed and labeled secondary container before removing it from the fume hood for transport to the reaction setup.

Storage Requirements

Proper storage is critical for maintaining chemical integrity and preventing accidents.

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[8][9][13]

-

Container: Keep the container tightly closed to prevent atmospheric moisture absorption and potential release of vapors.[1][13]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[2]

-

Security: Store in a locked cabinet or have otherwise restricted access to authorized personnel only.[1][13]

Section 4: Emergency Response Protocols

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

In Case of Exposure

| Exposure Route | Immediate Action Protocol |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.[14] |

| Eye Contact | Immediately flush eyes with gently flowing water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][13] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[13] |

| Inhalation | Move the affected person to fresh air immediately.[1][2] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (avoiding mouth-to-mouth).[1] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |

Spill Management

The response to a spill depends entirely on its scale and location.

-

Minor Spill (Inside a Fume Hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[13]

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (Outside a Fume Hood or Large Volume):

-

EVACUATE the area immediately.

-

Alert others and activate the nearest fire alarm or emergency response system.

-

Secure the area to prevent re-entry.

-

Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[14]

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

-

Emergency Response Decision Tree

Caption: A decision tree for responding to laboratory incidents.

Section 5: Waste Disposal

Due to the lack of ecotoxicological data and the inherent hazards of halogenated organic compounds, all waste streams containing this compound must be treated as hazardous waste.[1][15]

-

Solid Waste: Contaminated PPE (gloves, wipes), absorbent materials, and empty containers must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

-

Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

-

Disposal: All waste must be disposed of through your institution's official hazardous waste management program, in strict accordance with local and national regulations.[1]

Conclusion

The safe handling of this compound is predicated on a conservative and informed approach. By recognizing the gaps in toxicological data and adopting the hazards of its closest analogue, researchers can implement robust safety protocols. The consistent use of engineering controls, appropriate PPE, and standardized procedures for handling, storage, and emergency response forms a self-validating system that protects both the individual and the research environment. This proactive safety culture is not a barrier to scientific progress but an essential foundation for it.

References

-

Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from [Link]

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxypyridine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxy-3-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). Pyrimidine, 5-bromo-2-methoxy-. Retrieved from [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

-

NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. fishersci.com [fishersci.com]

- 3. 13472-85-0|5-Bromo-2-methoxypyridine|BLD Pharm [bldpharm.com]

- 4. guidechem.com [guidechem.com]

- 5. 5-Bromo-2-methoxypyridine | C6H6BrNO | CID 2734895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-2-methoxypyridine 95 13472-85-0 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 11. pppmag.com [pppmag.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 15. jubilantingrevia.com [jubilantingrevia.com]

Spectroscopic Data of 5-Bromo-2-(methoxymethoxy)pyridine: A Technical Guide for Researchers

Introduction

5-Bromo-2-(methoxymethoxy)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Pyridine and its derivatives are fundamental heterocyclic compounds widely used as scaffolds in the synthesis of pharmaceuticals and agrochemicals. The introduction of a bromine atom at the 5-position and a methoxymethyl (MOM) ether at the 2-position imparts specific physicochemical properties that are crucial for its role as a versatile building block in organic synthesis. The bromine atom provides a site for further functionalization through various cross-coupling reactions, while the MOM group serves as a stable protecting group for the hydroxyl functionality, which can be deprotected under specific acidic conditions.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as illustrated in the diagram below.

Caption: Molecular structure and atom numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, based on the analysis of related structures and established substituent effects on the pyridine ring.

Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring and the five protons of the methoxymethyl group.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.25 | d | ~2.5 | H6 |

| ~7.70 | dd | ~8.8, 2.5 | H4 |

| ~6.70 | d | ~8.8 | H3 |

| ~5.40 | s | - | -O-CH₂-O- |

| ~3.50 | s | - | -O-CH₃ |

Interpretation and Rationale:

-

H6: This proton is ortho to the nitrogen atom, which is electron-withdrawing, leading to a significant downfield shift. It is expected to appear as a doublet due to coupling with H4.

-

H4: This proton is coupled to both H3 and H6. The ortho-coupling with H3 will be larger than the meta-coupling with H6, resulting in a doublet of doublets.

-

H3: This proton is ortho to the electron-donating methoxymethoxy group, which shields it, causing an upfield shift compared to the other ring protons. It will appear as a doublet due to coupling with H4.

-

-O-CH₂-O-: The methylene protons of the MOM group are deshielded by the two adjacent oxygen atoms and are expected to appear as a singlet.

-

-O-CH₃: The methyl protons of the MOM group are also deshielded by the adjacent oxygen atom and will appear as a singlet.

Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information about the carbon environment in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C2 |

| ~150 | C6 |

| ~142 | C4 |

| ~115 | C3 |

| ~110 | C5 |

| ~95 | -O-CH₂-O- |

| ~56 | -O-CH₃ |

Interpretation and Rationale:

-

C2: This carbon is directly attached to the electronegative nitrogen and an oxygen atom, causing a significant downfield shift.

-

C6: Being adjacent to the nitrogen, this carbon is also deshielded.

-

C4: The chemical shift of this carbon will be influenced by the bromine at the meta position.

-

C3: This carbon is shielded by the ortho-methoxymethoxy group.

-

C5: This carbon is directly attached to the bromine atom, and its chemical shift is influenced by the heavy atom effect.

-

-O-CH₂-O-: The methylene carbon of the MOM group appears at a characteristic downfield position due to the two attached oxygen atoms.

-

-O-CH₃: The methyl carbon of the MOM group will have a typical chemical shift for a methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~2950-2850 | Aliphatic C-H stretching (-CH₂, -CH₃) |

| ~1600-1570 | Pyridine ring C=C and C=N stretching |

| ~1470-1450 | Pyridine ring stretching |

| ~1250-1200 | Asymmetric C-O-C stretching (ether) |

| ~1150-1050 | Symmetric C-O-C stretching (ether) |

| ~1050-1000 | C-Br stretching |

Interpretation and Rationale:

The IR spectrum will be characterized by the vibrations of the substituted pyridine ring and the methoxymethyl group. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the MOM group will be observed below 3000 cm⁻¹. The characteristic stretching vibrations of the pyridine ring will be present in the 1600-1450 cm⁻¹ region. The strong C-O stretching bands of the ether linkages in the MOM group are expected in the 1250-1050 cm⁻¹ range. The C-Br stretching vibration typically appears at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, there will be two peaks of nearly equal intensity at m/z values corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

-

M⁺ (with ⁷⁹Br): m/z ≈ 217

-

M⁺ (with ⁸¹Br): m/z ≈ 219

-

-

Major Fragmentation Pathways:

-

Loss of the methoxymethyl group: A significant fragment will likely result from the cleavage of the C2-O bond, leading to the loss of the -OCH₂OCH₃ radical (·CH₂OCH₃).

-

Loss of the methoxy group: Fragmentation within the MOM group can lead to the loss of a methoxy radical (·OCH₃).

-

Loss of formaldehyde: Cleavage of the MOM group can also result in the loss of formaldehyde (CH₂O).

-

Loss of Bromine: The loss of a bromine radical (·Br) from the molecular ion is a common fragmentation pathway for brominated compounds.

-

The following diagram illustrates a plausible fragmentation pathway.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized, field-proven protocols for acquiring the spectroscopic data described. These methodologies are designed to be self-validating and serve as a reliable starting point for experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a relaxation delay of 1.0 second.

-

Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 240 ppm.

-

Use a relaxation delay of 2.0 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline correction on the resulting spectra.

-

Reference the chemical shifts to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the liquid or solid this compound directly onto the diamond crystal of the ATR accessory.

-

-

Instrumentation:

-

Record the FT-IR spectrum using a Fourier-Transform Infrared spectrometer equipped with a universal ATR sampling accessory.

-

-

Acquisition:

-

Acquire the spectrum in the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

Record a background spectrum of the clean, empty ATR crystal prior to the sample measurement.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

The resulting transmittance spectrum can be converted to absorbance for analysis.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

-

Instrumentation:

-

Obtain the mass spectrum on a mass spectrometer operating in the electron ionization (EI) mode.

-

-

Acquisition:

-

Use a standard EI source with an electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peaks and major fragment ions.

-